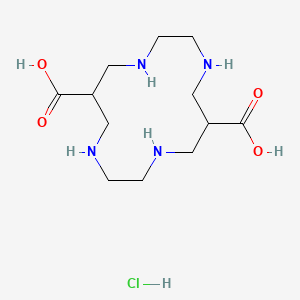

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride typically involves the cyclization of linear polyamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization to form the macrocyclic structure. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.

Biology: The compound is utilized in the preparation of plerixafor derivatives, which are significant in biological studies.

Medicine: It acts as an antioxidant in rubber and is involved in the development of radiopharmaceuticals for medical imaging.

Industry: The compound is used in the preparation of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is unique compared to other similar compounds due to its specific macrocyclic structure and the presence of carboxylic acid groups. Similar compounds include:

1,4,8,11-Tetraazacyclotetradecane: Lacks the carboxylic acid groups but shares the macrocyclic structure.

Cyclam: Another macrocyclic compound with similar metal-binding properties.

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Contains additional acetic acid groups, enhancing its metal-binding capabilities.

These compounds are often compared based on their stability, metal-binding properties, and specific applications in research and industry.

Biological Activity

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic acid hydrochloride, commonly referred to as cyclam dicarboxylic acid, is a macrocyclic compound known for its unique structural properties and biological activities. This compound has garnered attention in various fields of research, including coordination chemistry, pharmacology, and biochemistry. Understanding its biological activity is crucial for potential applications in drug design and therapeutic interventions.

Chemical Structure and Properties

The chemical formula of this compound is C11H24N4O2⋅4HCl with a molecular weight of approximately 390.18 g/mol. The compound is characterized by a macrocyclic structure that can coordinate with various metal ions, enhancing its biological activity.

Structural Characteristics

- Macrocyclic Framework : The tetraazacyclotetradecane structure allows for the formation of stable complexes with transition metals.

- Functional Groups : The presence of carboxylic acid groups contributes to its solubility and reactivity.

Coordination Chemistry

Cyclam derivatives exhibit significant coordination chemistry with transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). These metal complexes have been studied for their biological implications, particularly in the context of drug delivery systems and as potential therapeutic agents.

Table 1: Summary of Metal Complexes with Cyclam Derivatives

| Metal Ion | Complex Formed | Biological Activity |

|---|---|---|

| Co²⁺ | [Co(cyclam)]²⁺ | Anticancer activity; enzyme mimicry |

| Ni²⁺ | [Ni(cyclam)]²⁺ | Antimicrobial properties |

| Cu²⁺ | [Cu(cyclam)]²⁺ | Antioxidant effects; neuroprotective |

| Zn²⁺ | [Zn(cyclam)]²⁺ | Role in enzyme function; immune support |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of cyclam derivatives. For instance, cyclam has been shown to enhance the bioavailability of certain drugs by acting as a carrier molecule.

Case Study: Cyclam as a Drug Delivery System

A study investigated the use of cyclam-based carriers for delivering anticancer agents. The results indicated that cyclam could effectively encapsulate drugs and facilitate their release in targeted tissues, thereby increasing therapeutic efficacy while minimizing side effects.

The biological activity of cyclam derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways:

- Calcium Sensing Receptor (CaSR) Activation : Cyclam has been identified as an agonist for CaSR, which plays a critical role in calcium homeostasis and cellular signaling pathways. Its EC₅₀ value indicates potent activity at low concentrations .

- Antioxidant Activity : Transition metal complexes of cyclam demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. Generally, it exhibits low toxicity levels at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other drugs.

Properties

Molecular Formula |

C12H25ClN4O4 |

|---|---|

Molecular Weight |

324.80 g/mol |

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H |

InChI Key |

BDJMVDIXGQQERD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.